molecular formula C36H40FN9O3 B1431308 Rilzabrutinib CAS No. 1575596-29-0

Rilzabrutinib

Número de catálogo B1431308
Número CAS: 1575596-29-0
Peso molecular: 665.8 g/mol
Clave InChI: LCFFREMLXLZNHE-GBOLQPHISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton’s tyrosine kinase (BTK) being investigated for the treatment of immune disorders, such as immune thrombocytopenic purpura . It has been granted FDA Fast Track Designation for the treatment of immune thrombocytopenia . It has the potential to be the first BTK inhibitor for the treatment of immune thrombocytopenia (ITP) .


Molecular Structure Analysis

Rilzabrutinib is a covalent reversible BTK inhibitor . An analysis of the protein–inhibitor interactions based on published co-crystal structures provides useful clues for the rational design of safe and effective small-molecule BTK inhibitors .


Chemical Reactions Analysis

Rilzabrutinib is a reversible covalent inhibitor, which means it forms a temporary bond with a target molecule, in this case, BTK . This retro-Michael reaction decreases the on-target residence time of reversible covalent inhibitors in comparison to irreversible covalent inhibitors .

Aplicaciones Científicas De Investigación

Rilzabrutinib in Immune Thrombocytopenia

Rilzabrutinib has shown promise in treating immune thrombocytopenia (ITP). It functions as an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in the pathogenesis of ITP. Studies demonstrate that rilzabrutinib can increase platelet counts in patients with ITP through dual mechanisms: reducing macrophage-mediated platelet destruction and curtailing the production of pathogenic autoantibodies (Kuter et al., 2022).

Preclinical Efficacy in Immune-Mediated Diseases

Rilzabrutinib's efficacy extends beyond ITP, demonstrating potential in a range of immune-mediated diseases. Preclinical studies have highlighted its role in inhibiting activation and inflammatory activities in B cells and innate immune cells such as macrophages, basophils, and neutrophils, without inducing cell death. This broad spectrum of action underlines its potential in treating various immune-mediated conditions (Langrish et al., 2021).

Role in Pemphigus Vulgaris

Rilzabrutinib has been investigated for its therapeutic potential in pemphigus vulgaris, an autoimmune disease. Clinical trials have shown that rilzabrutinib, as a BTK inhibitor, can effectively control disease activity in pemphigus vulgaris, offering a new treatment avenue for this challenging condition (Murrell et al., 2021).

Application in IgG4-Related Disease

Rilzabrutinib's mechanism of action, particularly its effect on BTK and its role in immune cell activation, makes it a candidate for treating IgG4-related disease (IgG4-RD). This disease is characterized by fibro-inflammatory lesions, often associated with an increase in short-lived plasmablasts and circulating antibodies. Rilzabrutinib's impact on B-cell and innate immune pathways provides a strong rationale for its use in IgG4-RD (Long et al., 2021).

Exploration in Hematologic and Autoimmune Disorders

BTK's role in inflammation and autoimmunity has spurred interest in BTK inhibitors like rilzabrutinib for various hematologic and autoimmune disorders. The drug's selective inhibition of BTK in relevant cellular pathways suggests potential applications across a spectrum of related diseases (Patsatsi & Murrell, 2021).

Safety And Hazards

Rilzabrutinib has been reported to be well-tolerated, with all treatment-related adverse events being of grade 1 or 2 and transient . There were no treatment-related bleeding or thrombotic events of grade 2 or higher .

Direcciones Futuras

Rilzabrutinib is currently under clinical investigation, and its safety and efficacy have not been evaluated by any regulatory authority . It is being studied across a variety of immune-mediated diseases including asthma, chronic spontaneous urticaria, prurigo nodularis, IgG4-related disease and warm autoimmune hemolytic anemia . Positive results from the LUNA 3 phase 3 study demonstrated that rilzabrutinib 400 mg twice daily orally achieved the primary endpoint of durable platelet response in adult patients with persistent or chronic immune thrombocytopenia (ITP) .

Propiedades

IUPAC Name

(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFFREMLXLZNHE-GBOLQPHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40FN9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rilzabrutinib

CAS RN

1575596-29-0, 1575591-66-0
Record name Rilzabrutinib, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575596290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilzabrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575591660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinepropanenitrile, 3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H -pyrazolo[3,4-d ]pyrimidin-1-yl]-α-[2-methyl-2-[4-(3-oxetanyl)-1-piperazinyl]propylidene]-β-oxo-, (αZ ,3R )- (ACI)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RILZABRUTINIB, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1WE425BI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rilzabrutinib
Reactant of Route 2
Reactant of Route 2
Rilzabrutinib
Reactant of Route 3
Reactant of Route 3
Rilzabrutinib
Reactant of Route 4
Reactant of Route 4
Rilzabrutinib
Reactant of Route 5
Rilzabrutinib
Reactant of Route 6
Rilzabrutinib

Citations

For This Compound
362
Citations
DJ Kuter, M Efraim, J Mayer, M Trněný… - … England Journal of …, 2022 - Mass Medical Soc
… 2 clinical trial, we evaluated rilzabrutinib therapy in previously treated patients with immune thrombocytopenia. We used intrapatient dose escalation of oral rilzabrutinib over a period of …
Number of citations: 57 www.nejm.org
R Duan, L Goldmann, R Brandl, M Spannagl… - Frontiers in …, 2021 - frontiersin.org
… less than rilzabrutinib (0.5 μM). Conclusion: Remibrutinib and rilzabrutinib inhibit Btk-… hemostatic impairment than rilzabrutinib may be considered for further development as an …
Number of citations: 11 www.frontiersin.org
DJ Kuter, M Efraim, J Mayer, V McDonald, RJ Bird… - Blood, 2020 - Elsevier
… Median duration of rilzabrutinib 400 mg BID treatment was 18.0 … Nine patients continued rilzabrutinib 400 mg BID into the … were on rilzabrutinib monotherapy and 5 on rilzabrutinib with …
Number of citations: 15 www.sciencedirect.com
CL Langrish, JM Bradshaw, MR Francesco… - The Journal of …, 2021 - journals.aai.org
… Studies to date suggest that rilzabrutinib offers a … of rilzabrutinib translates into biological mechanisms relevant in immune-mediated diseases. We assessed the impact of rilzabrutinib on …
Number of citations: 53 journals.aai.org
TD Owens, KA Brameld, EJ Verner, T Ton… - Journal of medicinal …, 2022 - ACS Publications
Bruton’s tyrosine kinase (BTK), a Tec family tyrosine kinase, is critical in immune pathways as an essential intracellular signaling element, participating in both adaptive and immune …
Number of citations: 21 pubs.acs.org
S Ucpinar, PF Smith, L Long, F Li, H Yan… - Clinical and …, 2023 - Wiley Online Library
… absolute oral bioavailability of rilzabrutinib 400 mg tablet following an IV microtracer dose of ~100 μg [14C]-rilzabrutinib (~1 μCi) and single oral dose of 400 mg rilzabrutinib tablet (Part …
Number of citations: 1 ascpt.onlinelibrary.wiley.com
DJ Kuter, JB Bussel, N Cooper, T Gernsheimer… - Blood, 2021 - Elsevier
… Patients are randomized 2:1 to oral rilzabrutinib 400 mg bid or placebo to receive double-… ) have the option to receive open-label rilzabrutinib or discontinue from the study. Concomitant …
Number of citations: 9 www.sciencedirect.com
DF Murrell, A Patsatsi, P Stavropoulos… - British Journal of …, 2021 - academic.oup.com
… 8–45 received 12 weeks of oral rilzabrutinib 400–600 mg twice … Rilzabrutinib alone, or with much lower CS doses than usual, … investigation of rilzabrutinib for the treatment of pemphigus. …
Number of citations: 44 academic.oup.com
DJ Kuter, N Tzvetkov, M Efraim, Z Kaplan, J Mayer… - Blood, 2021 - Elsevier
… rilzabrutinib that was well-tolerated at all dose levels, including the optimal 400 mg bid dose. Interim results on rilzabrutinib … group of patients who initiated rilzabrutinib at 400 mg bid and …
Number of citations: 5 www.sciencedirect.com
DJ Kuter, JB Bussel, W Ghanima… - Therapeutic …, 2023 - journals.sagepub.com
… In summary, LUNA 3 is the first phase III trial assessing the efficacy and safety of rilzabrutinib in ITP and might demonstrate that BTK inhibition through treatment with rilzabrutinib may be …
Number of citations: 4 journals.sagepub.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.